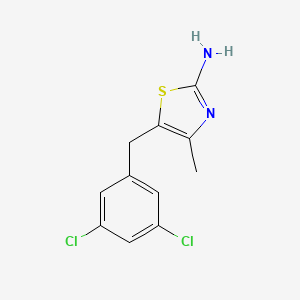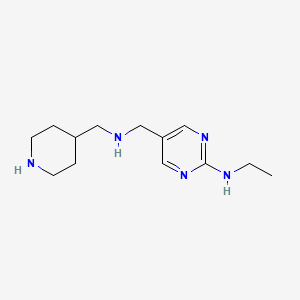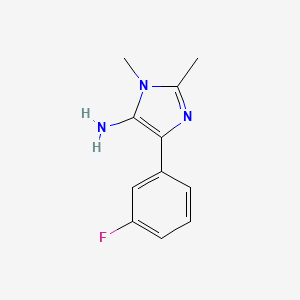
5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-ジクロロベンジル)-4-メチルチアゾール-2-アミンは、チアゾールファミリーに属する化学化合物です。チアゾールは、環構造に硫黄原子と窒素原子を両方含む複素環式化合物です。この特定の化合物は、チアゾール環にジクロロベンジル基とメチル基が結合していることを特徴としています。
準備方法
合成経路と反応条件
5-(3,5-ジクロロベンジル)-4-メチルチアゾール-2-アミンの合成は、通常、3,5-ジクロロベンジルクロリドと4-メチルチアゾール-2-アミンの反応を含みます。この反応は、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で行われ、求核置換反応を促進します。反応混合物は、通常、出発物質が目的生成物に完全に変換されるように、還流加熱されます。
工業生産方法
この化合物の工業生産は、同様の合成経路を使用する可能性がありますが、より大規模で行われます。連続フローリアクターの使用と最適化された反応条件は、プロセスの効率と収率を向上させることができます。さらに、再結晶またはクロマトグラフィーなどの精製工程を用いて、高純度の化合物を得ることができます。
化学反応の分析
反応の種類
5-(3,5-ジクロロベンジル)-4-メチルチアゾール-2-アミンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するスルホキシドまたはスルホンを形成するように酸化できます。
還元: 還元反応は、この化合物を対応するチアゾリジン誘導体に変換できます。
置換: ジクロロベンジル基は、さまざまな求核剤との求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性条件下で使用できます。
形成される主な生成物
酸化: スルホキシドとスルホン。
還元: チアゾリジン誘導体。
置換: 使用される求核剤に応じて、さまざまな置換チアゾール誘導体。
科学的研究の応用
化学: より複雑なチアゾール誘導体の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、特定の細菌や真菌の増殖を阻害する能力があるため、抗菌剤としての可能性を示しています。
医学: 癌細胞の細胞プロセスを妨げる能力があることから、抗癌剤としての可能性を探索するための研究が進行中です。
工業: 導電性や蛍光などの特定の特性を持つ新しい材料の開発に使用できます。
作用機序
5-(3,5-ジクロロベンジル)-4-メチルチアゾール-2-アミンの作用機序には、細胞内の特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。たとえば、その抗菌活性は、細菌細胞膜を破壊したり、細菌の増殖に必要な必須酵素を阻害したりする能力による可能性があります。
類似化合物との比較
類似化合物
3,5-ジクロロベンジルアルコール: 抗菌特性が類似した関連化合物。
4-メチルチアゾール: 香料や香料業界で使用される、より単純なチアゾール誘導体。
2-アミノチアゾール: 多様な生物学的活性を有するさまざまなチアゾール系化合物の合成のための前駆体。
独自性
5-(3,5-ジクロロベンジル)-4-メチルチアゾール-2-アミンは、特定の化学的および生物学的特性を与える、ジクロロベンジルとメチルチアゾール部分の組み合わせによりユニークです。
特性
分子式 |
C11H10Cl2N2S |
|---|---|
分子量 |
273.2 g/mol |
IUPAC名 |
5-[(3,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10Cl2N2S/c1-6-10(16-11(14)15-6)4-7-2-8(12)5-9(13)3-7/h2-3,5H,4H2,1H3,(H2,14,15) |
InChIキー |
HATCWPQYDBEEFH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N)CC2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11812222.png)

![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11812235.png)




![2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B11812261.png)
![tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B11812264.png)
![3-(2,4-dichlorophenyl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B11812270.png)


